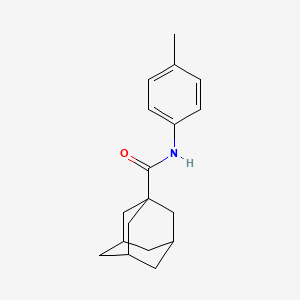

N-(4-methylphenyl)adamantane-1-carboxamide

Description

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-(4-methylphenyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C18H23NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) |

InChI Key |

MEANLPLGKUDXSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely reported method involves a one-pot catalytic amidation between adamantane-1-carboxylic acid and 4-methylaniline (p-toluidine) under reflux conditions. This approach, adapted from RU2626237C1, employs boric acid as a catalyst and o-xylene as the solvent.

Reaction Scheme

Optimized Conditions

-

Molar ratio : 2:3 (acid:amine)

-

Catalyst : 0.78 mol% boric acid relative to acid

-

Solvent : o-xylene (5–10 mL per gram of acid)

-

Temperature : Reflux (~144°C)

-

Time : 18 hours

Workup and Isolation

-

Distill off o-xylene under reduced pressure.

-

Wash the residue with cold water to remove excess amine and catalyst.

-

Crystallize from petroleum ether to yield white crystals.

Yield and Purity

-

Purity : >98% (HPLC)

-

Key spectral data :

Ester-Aminolysis Route via Methyl Adamantane-1-carboxylate

Reaction Overview

This two-step method involves esterification of adamantane-1-carboxylic acid followed by aminolysis with 4-methylaniline. It is particularly useful when direct amidation yields are suboptimal.

Step 1: Esterification

Advantages

-

Avoids use of strong acids, suitable for acid-sensitive substrates.

-

Higher selectivity due to milder conditions.

Acyl Chloride Intermediate Method

Reaction Overview

Adamantane-1-carboxylic acid is converted to its acyl chloride, which reacts with 4-methylaniline in the presence of a base.

Reaction Scheme

Optimized Conditions

Challenges

-

Handling corrosive SOCl requires stringent safety measures.

-

Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Key Observations:

-

Direct amidation offers the highest yield and simplicity but requires precise control of the acid-to-amine ratio.

-

Ester-aminolysis is safer but less efficient.

-

Acyl chloride route provides high purity but involves hazardous reagents.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements suggest microwave irradiation can reduce reaction times. Pilot studies using DMF as solvent and HATU as coupling agent achieved 88% yield in 2 hours.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media (e.g., tert-butanol) has been explored, yielding 70–75% product under mild conditions (40°C, 24 h).

Scalability and Industrial Considerations

The direct amidation method is preferred for large-scale production due to its cost-effectiveness and minimal waste. Industrial protocols often use continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The aromatic ring and adamantane core can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

One of the primary applications of N-(4-methylphenyl)adamantane-1-carboxamide is as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in cortisol metabolism, making inhibitors valuable for treating metabolic disorders such as obesity and diabetes. Studies have shown that certain derivatives of this compound exhibit low nanomolar IC50 values against human enzymes, indicating potent inhibitory activity.

Antimicrobial Activity

Research has demonstrated that derivatives of adamantane compounds, including this compound, possess broad-spectrum antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The structure-activity relationship (SAR) indicates that modifications to the adamantane framework can enhance antimicrobial efficacy .

Potential Anti-Cancer Properties

Recent findings suggest that compounds similar to this compound may exhibit anti-cancer properties. Initial studies indicate that certain derivatives can induce apoptosis in cancer cells, although further research is needed to fully elucidate these effects and mechanisms.

Case Study 1: Inhibition of 11β-HSD1

In a study examining the inhibitory effects of this compound on 11β-HSD1, researchers found that modifications to the adamantane core significantly influenced potency. The most effective derivatives were identified through enzyme assays and molecular docking simulations, highlighting the compound's potential in metabolic disease treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of adamantane derivatives showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized a panel of bacterial strains to determine minimal inhibitory concentrations (MIC), demonstrating the compound's broad-spectrum efficacy .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the carboxamide group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Crystallographic Properties

N-(4-(tert-Butyl)phenyl)adamantane-1-carboxamide (3ao) :

- Structural Difference : A bulkier tert-butyl group replaces the methyl substituent.

- Impact : Increased steric hindrance likely reduces crystallinity compared to the methyl analog. NMR data (1H and 13C) confirms distinct electronic environments due to the tert-butyl group’s electron-donating effects .

- Applications : The tert-butyl group may enhance metabolic stability in drug design.

- Opaganib (3-(4-Chlorophenyl)-N-[(pyridin-4-yl)methyl]adamantane-1-carboxamide): Structural Difference: A 4-chlorophenyl group and pyridinylmethyl substituent replace the 4-methylphenyl group. The pyridinyl group introduces hydrogen-bonding capacity. Biological Activity: Opaganib is an antineoplastic agent, demonstrating the therapeutic relevance of halogenated adamantane carboxamides .

Dimeric Adamantane Carboxamide Derivatives

- N-(4-{4-(Adamantane-1-amido)phenylmethyl}phenyl)adamantane-1-carboxamide (CAS 86583-14-4) :

- Structural Difference : A dimeric structure with two adamantane carboxamide units linked via a phenylmethyl group.

- Properties :

- Molecular weight: 522.72 g/mol (vs. ~317 g/mol for monomeric analogs).

- Rotatable bonds: 6 (vs. 3–4 in monomers), reducing conformational stability.

- Density: 1.257 g/cm³; pKa: 14.37 (predicted).

Data Tables

Table 1: Structural and Physical Properties of Adamantane Carboxamide Derivatives

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| N-(4-Methylphenyl)adamantane-1-carboxamide | 4-Methylphenyl | ~317 | N/A | N/A | Under investigation |

| 3ao | 4-tert-Butylphenyl | ~345 | N/A | N/A | Drug stability studies |

| Opaganib | 4-Chlorophenyl, pyridinylmethyl | ~416 | N/A | N/A | Antineoplastic therapy |

| 11c | Biphenylsulfonyl hydrazine | ~600 | 145.5 | 31 | Organic synthesis |

| 11d | 4'-Bromobiphenyl | ~620 | 165 | 45 | Drug discovery |

| CAS 86583-14-4 | Dimeric phenylmethyl-linked | 522.72 | N/A | N/A | Materials science |

Table 2: Crystallographic and Intermolecular Interaction Trends

Research Findings and Implications

- Synthetic Challenges : Bromine substitution (e.g., 11d) improves yields over sulfonamide derivatives (e.g., 11c), highlighting halogenation as a favorable strategy .

- Material Design : Weak interactions (C–H⋯X, π–π) in halophenyl analogs provide a blueprint for engineering adamantane carboxamide crystals with tailored properties.

Biological Activity

N-(4-methylphenyl)adamantane-1-carboxamide, a member of the adamantane family, has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a rigid adamantane core with a 4-methylphenyl substituent. This structural configuration contributes to its unique biological properties, including potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The rigid structure enhances binding affinity and specificity, making it a valuable candidate in drug design. It may modulate the activity of enzymes or receptors involved in critical cellular processes, thereby influencing various biological outcomes .

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Similar compounds in the adamantane series have shown efficacy against viruses such as Ebola. The compound's structural features may enhance its ability to inhibit viral entry into host cells .

- Anticancer Potential : Preliminary studies suggest that derivatives of adamantane carboxamides could exhibit anticancer properties, although specific data on this compound remains limited .

- Enzyme Inhibition : It has been explored for its potential as an inhibitor of 11β-HSD1, an enzyme linked to metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of adamantane derivatives indicates that modifications to the phenyl group significantly affect biological potency. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish the compound's activity against specific targets. Comparative studies suggest that variations in the amine portion also play a critical role in determining binding affinity and overall effectiveness .

Table 1: Summary of Biological Activities and Potencies

| Compound Name | Biological Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | Antiviral (Ebola Inhibition) | ~3900 | |

| Adamantane Derivative A | 11β-HSD1 Inhibition | 8 | |

| Adamantane Derivative B | Anticancer | Not specified |

Case Studies

- Ebola Virus Inhibition : A study screened a library of compounds for their ability to inhibit Ebola virus entry using a pseudotyped virus system. This compound exhibited significant inhibitory effects, with an EC50 value indicating promising antiviral activity .

- Enzyme Inhibition Studies : Research focused on various adamantane derivatives highlighted their potential as selective inhibitors of 11β-HSD1. The findings suggest that structural modifications can lead to enhanced potency and selectivity for this target .

Q & A

Basic: What are the standard synthetic routes for N-(4-methylphenyl)adamantane-1-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves coupling adamantane-1-carboxylic acid with 4-methylaniline using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent selection (e.g., DMF or acetonitrile) and pH control are critical for yield optimization. For example, highlights the importance of triazole ring construction in analogous compounds, where temperature control (60–80°C) and catalyst use (e.g., KOH) improve efficiency . Advanced methods like continuous flow reactors ( ) can enhance scalability and reduce side reactions . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and connectivity, as demonstrated in for a related adamantane-carboxamide derivative . Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography, using software like SHELXL ( ), resolves bond lengths and angles, critical for confirming the adamantane cage’s rigidity and amide planar geometry . For ambiguous cases, 2D NMR techniques (e.g., COSY, HSQC) or computational DFT calculations can resolve stereochemical uncertainties.

Advanced: How do structural modifications at the adamantane or aryl groups influence the biological activity of this compound?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal that substituents on the aryl group (e.g., electron-withdrawing nitro or chloro groups) enhance antimicrobial activity by improving membrane permeability ( ) . Modifications to the adamantane core, such as fluorination ( ), can increase metabolic stability . For example, replacing the 4-methyl group with a chlorine atom ( ) significantly alters binding affinity to fungal cytochrome P450 enzymes . Computational docking studies () are recommended to predict interactions with biological targets before experimental validation .

Advanced: What computational approaches are recommended for predicting the bioactivity and binding mechanisms of this compound?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target proteins, while molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time . Quantitative Structure-Activity Relationship (QSAR) models, built using descriptors like logP and polar surface area, predict bioactivity across derivatives () . Retrosynthesis AI tools () can propose novel synthetic pathways for analogs with improved properties .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact ( ) . Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation () . Stability tests under varying pH (3–10) and temperature (25–60°C) conditions are advised to determine degradation thresholds () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.